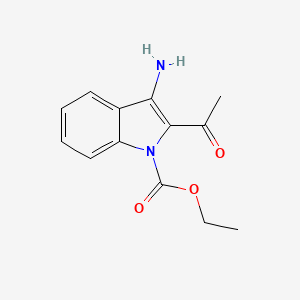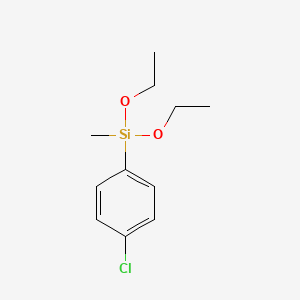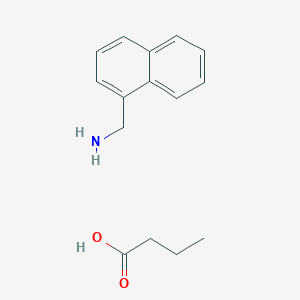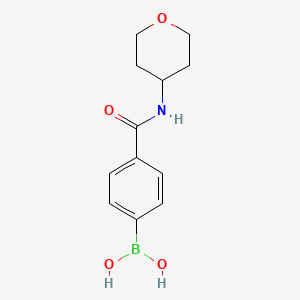![molecular formula C7H5BrClN3 B11866195 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine CAS No. 1208084-30-3](/img/structure/B11866195.png)
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrazine rings. The presence of bromine and chlorine substituents makes it a valuable intermediate in organic synthesis and pharmaceutical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated and chlorinated starting materials, which undergo cyclization in the presence of a base such as sodium bicarbonate or potassium carbonate in polar solvents like methanol or ethanol under reflux conditions . Another approach involves microwave irradiation, which provides a more efficient and rapid synthesis route .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cyclization and Condensation: It can participate in cyclization and condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxides or dehalogenated compounds.
Aplicaciones Científicas De Investigación
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester
- 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile functionalization, making it a valuable scaffold in synthetic and medicinal chemistry .
Propiedades
Número CAS |
1208084-30-3 |
|---|---|
Fórmula molecular |
C7H5BrClN3 |
Peso molecular |
246.49 g/mol |
Nombre IUPAC |
6-bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H5BrClN3/c8-6-4-12-3-5(1-9)11-7(12)2-10-6/h2-4H,1H2 |
Clave InChI |
RHMHCWNGXVXAHD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C2N1C=C(N=C2)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)




![6-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866168.png)



